Carboxyl vs. Amide: Physicochemical Differentiation
The target compound, 2-(2-phenylacetamido)pentanedioic acid, differentiates from its closest structural analog N-phenylacetyl-L-glutamine (PAGln, CAS 28047-15-6) by bearing a terminal carboxylic acid group in place of a terminal primary amide. Computed and experimental physicochemical properties quantify this difference: the strongest acidic pKa is 3.35–3.58 for the target compound versus an estimated ~3.86 for PAGln; the consensus LogP is 0.79 for the target compound versus approximately 0.15 for PAGln; and the predicted aqueous solubility is 0.7 g/L for the target compound versus an estimated ~2.0 g/L for PAGln . The topological polar surface area (TPSA) of 103.7 Ų for the target compound also differs from PAGln (estimated ~112 Ų), reflecting the replacement of -NH2 with -OH .
| Evidence Dimension | Physicochemical properties: pKa, LogP, aqueous solubility, TPSA |
|---|---|
| Target Compound Data | pKa (strongest acidic) 3.35–3.58; Consensus LogP 0.79; Solubility 0.7 g/L; TPSA 103.7 Ų; MW 265.26 |
| Comparator Or Baseline | N-Phenylacetyl-L-glutamine (PAGln): estimated pKa ~3.86; estimated LogP ~0.15; estimated solubility ~2.0 g/L; estimated TPSA ~112 Ų; MW 264.28 |
| Quantified Difference | ΔpKa ≈ 0.3–0.5; ΔLogP ≈ 0.6; solubility ratio ≈ 1:3 (target:PAGln); ΔTPSA ≈ 8–9 Ų |
| Conditions | Predicted/experimental: ALOGPS, ChemAxon, XLogP3; ChemicalBook experimental melting point 117 °C |
Why This Matters
These differences govern extraction efficiency, reverse-phase LC retention time, and ionization state at physiological pH, making the compounds non-interchangeable as analytical reference standards or in biological assay contexts.
